Prepro VIP (156-170) (human)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

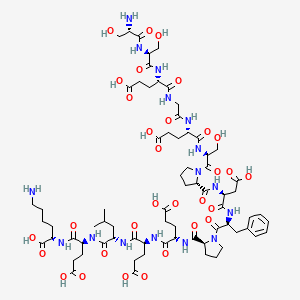

Prepro VIP (156-170) (human) is a synthetic peptide with the sequence H-Ser-Ser-Glu-Gly-Glu-Ser-Pro-Asp-Phe-Pro-Glu-Glu-Leu-Glu-Lys-OH. It is derived from the larger precursor molecule, prepro-vasoactive intestinal peptide, which is involved in various physiological processes. This peptide is significant in research due to its role in modulating neuronal and epithelial cell functions, as well as its involvement in immune response and carcinogenesis .

準備方法

Synthetic Routes and Reaction Conditions: Prepro VIP (156-170) (human) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group. The peptide is then cleaved from the resin and deprotected using trifluoroacetic acid (TFA), resulting in the final peptide product .

Industrial Production Methods: Industrial production of Prepro VIP (156-170) (human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to achieve high purity levels required for research applications .

化学反応の分析

Types of Reactions: Prepro VIP (156-170) (human) primarily undergoes hydrolysis and enzymatic cleavage reactions. These reactions are crucial for studying its stability and activity in biological systems.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions can induce hydrolysis of peptide bonds.

Enzymatic Cleavage: Proteolytic enzymes such as trypsin and chymotrypsin are commonly used to study the peptide’s degradation and interaction with other proteins.

Major Products Formed: The major products formed from these reactions are smaller peptide fragments and individual amino acids, which can be analyzed to understand the peptide’s stability and degradation pathways .

科学的研究の応用

Prepro VIP (156-170) (human) has diverse applications in scientific research:

Chemistry: Used as a model peptide to study peptide synthesis, purification, and characterization techniques.

Biology: Investigated for its role in modulating cellular functions, including neuronal and epithelial cell activities.

Medicine: Explored for its potential therapeutic effects in immune response modulation and cancer research.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools

作用機序

Prepro VIP (156-170) (human) exerts its effects by binding to specific receptors, such as VPAC1 and VPAC2, which are part of the secretin/glucagon hormone superfamily. Upon binding, these receptors activate intracellular signaling pathways, including the adenylyl cyclase-cyclic adenosine monophosphate (cAMP) pathway. This activation leads to various physiological responses, such as vasodilation, modulation of smooth muscle motility, and regulation of ion secretion in epithelial cells .

類似化合物との比較

Vasoactive Intestinal Peptide (VIP): A 28-amino acid peptide with similar physiological effects but more potent than Prepro VIP (156-170) (human).

Peptide Histidine Methionine (PHM): Shares similar physiological effects with VIP but is less potent.

Uniqueness: Prepro VIP (156-170) (human) is unique due to its specific sequence and the role it plays in modulating various physiological processes. Its shorter length compared to VIP makes it a valuable tool for studying specific peptide-receptor interactions and the resulting cellular responses .

特性

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C71H106N16O31/c1-35(2)28-44(64(110)78-40(17-22-54(96)97)62(108)80-43(71(117)118)12-6-7-25-72)81-63(109)41(18-23-55(98)99)77-61(107)42(19-24-56(100)101)79-67(113)49-13-8-26-86(49)69(115)46(29-36-10-4-3-5-11-36)83-65(111)45(30-57(102)103)82-68(114)50-14-9-27-87(50)70(116)48(34-90)85-60(106)39(16-21-53(94)95)75-51(91)31-74-59(105)38(15-20-52(92)93)76-66(112)47(33-89)84-58(104)37(73)32-88/h3-5,10-11,35,37-50,88-90H,6-9,12-34,72-73H2,1-2H3,(H,74,105)(H,75,91)(H,76,112)(H,77,107)(H,78,110)(H,79,113)(H,80,108)(H,81,109)(H,82,114)(H,83,111)(H,84,104)(H,85,106)(H,92,93)(H,94,95)(H,96,97)(H,98,99)(H,100,101)(H,102,103)(H,117,118)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZRKFVGBLBUMC-PIPLXOIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H106N16O31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1679.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Nitrophenyl)diazenyl]-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenol](/img/structure/B560850.png)

![9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B560852.png)